molecular formula C15H13ClFN3OS B6537781 N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021255-31-1

N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537781
CAS RN: 1021255-31-1
M. Wt: 337.8 g/mol
InChI Key: PSJJAJLULDDYMQ-UHFFFAOYSA-N
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Description

N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C21H16ClF2N5OS and a molecular weight of approximately 459.9 g/mol . It falls within the class of pyridazinyl compounds and exhibits intriguing pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including the coupling of a pyridazinyl scaffold with a cyclopropanecarboxamide moiety. Researchers have explored various synthetic routes to access this compound, optimizing reaction conditions and yields. Detailed synthetic protocols are available in the literature, and further investigations may enhance the synthetic efficiency .


Molecular Structure Analysis

The molecular structure of N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide reveals a pyridazinyl core linked to a cyclopropanecarboxamide group. The chlorine and fluorine substituents on the phenyl ring contribute to its unique properties. Computational studies, X-ray crystallography, and spectroscopic techniques have elucidated its 3D arrangement and electronic features .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the cyclopropane ring. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under diverse reaction conditions provides insights into its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., pH, temperature) informs its shelf life and handling requirements .

Scientific Research Applications

Mechanism of Action

The precise mechanism of action for N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide remains an active area of research. Studies suggest that it interacts with specific biological targets, possibly modulating enzymatic activity, receptor binding, or cellular signaling pathways. Further studies, including in vitro and in vivo assays, are necessary to unravel its mode of action .

Safety and Hazards

  • Environmental Impact : Assess its environmental persistence and potential ecological effects .

Future Directions

  • Clinical Studies : If promising, progress toward preclinical and clinical trials .

: Molport: N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

properties

IUPAC Name

N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3OS/c16-11-2-1-3-12(17)10(11)8-22-14-7-6-13(19-20-14)18-15(21)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJAJLULDDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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